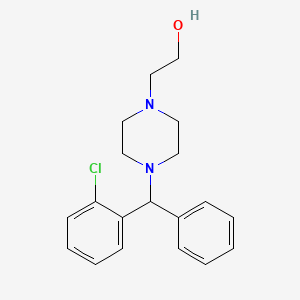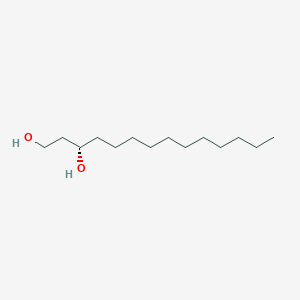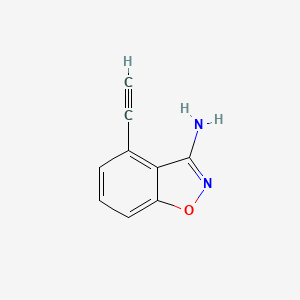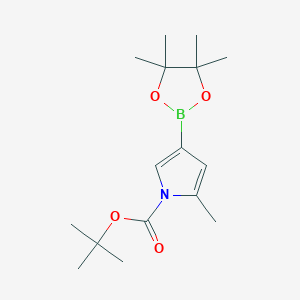
Chloro(3-morpholin-4-ylpropyl)magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(3-morpholin-4-ylpropyl)magnesium is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. Its molecular formula is C7H14ClMgNO, and it has a molecular weight of 187.95 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(3-morpholin-4-ylpropyl)magnesium is typically prepared via the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) . The general procedure includes:
Preparation of the Grignard Reagent: Magnesium turnings are activated by iodine or a small amount of the alkyl halide. The activated magnesium is then reacted with 3-chloropropylmorpholine in dry THF under an inert atmosphere to form the Grignard reagent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Chloro(3-morpholin-4-ylpropyl)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Coupling Reactions: Used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and epoxides.
Conditions: Reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheres to prevent moisture and air from deactivating the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from coupling reactions with various electrophiles.
科学的研究の応用
Chloro(3-morpholin-4-ylpropyl)magnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
作用機序
The mechanism of action of Chloro(3-morpholin-4-ylpropyl)magnesium involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in substrates. The magnesium atom coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used in nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
Chloro(3-morpholin-4-ylpropyl)magnesium is unique due to the presence of the morpholine ring, which can impart additional reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and other complex molecules.
特性
分子式 |
C7H14ClMgNO |
|---|---|
分子量 |
187.95 g/mol |
IUPAC名 |
magnesium;4-propylmorpholine;chloride |
InChI |
InChI=1S/C7H14NO.ClH.Mg/c1-2-3-8-4-6-9-7-5-8;;/h1-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
GLHRICKKZUKLON-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCN1CCOCC1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)

![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)

